![molecular formula C13H18N2O B2364055 N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide CAS No. 2361640-93-7](/img/structure/B2364055.png)
N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl groups and an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide typically involves the reaction of 2-methyl-5-methylpyridine with appropriate reagents to introduce the propyl and amide groups. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . This reaction typically employs palladium catalysts and boron reagents to form the desired carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, methanol as solvent.
Substitution: Alkyl halides, base catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog with a single methyl group on the pyridine ring.
5,5’-Dimethyl-2,2’-bipyridine: Contains two pyridine rings with methyl substitutions.
Uniqueness
N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-5-12(16)15-9-13(3,4)11-7-6-10(2)8-14-11/h5-8H,1,9H2,2-4H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXRIDYMYXSPOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(C)(C)CNC(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(4-Fluorophenyl)-6-isopropyl-2-[(n-methyl-n-methylsufonyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2363972.png)
![1,1-Dibromospiro[2.3]hexane](/img/structure/B2363975.png)
![(E)-3-(Furan-2-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]prop-2-enamide](/img/structure/B2363976.png)
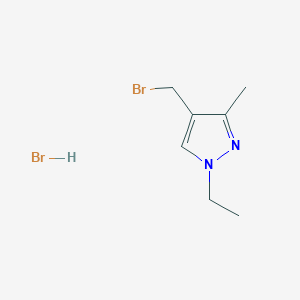
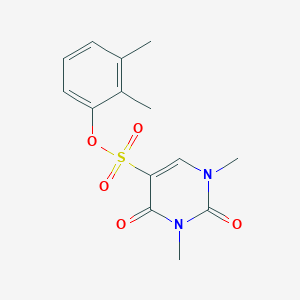
![2-chloro-N-[3-cyano-1-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-indol-2-yl]acetamide](/img/structure/B2363980.png)
![3-[2-Oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]-1,3-benzoxazol-2-one](/img/structure/B2363981.png)
![Tert-butyl N-[[(1R,3S)-3-hydroxy-2,2-dimethylcyclobutyl]methyl]carbamate](/img/structure/B2363983.png)
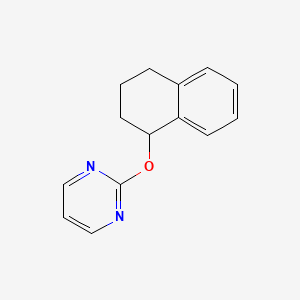
![(2,2-Dimethylspiro[3.3]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2363988.png)
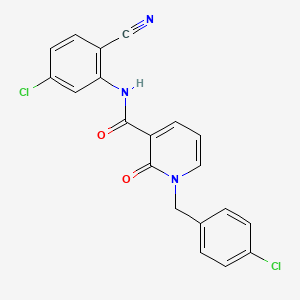
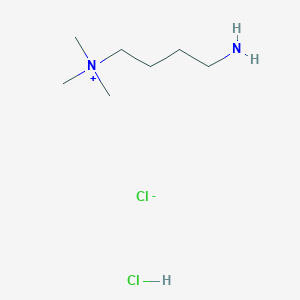
![Lithium;2,6-dimethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2363993.png)
![2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol](/img/structure/B2363995.png)
